molecular formula C9H15ClN4O B13479681 4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide

4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide

Cat. No.: B13479681
M. Wt: 230.69 g/mol
InChI Key: DPAIJCDTYWGBJK-UHFFFAOYSA-N
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Description

4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both a methylamino and butanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H15ClN4O

Molecular Weight

230.69 g/mol

IUPAC Name

4-(4-chloropyrazol-1-yl)-2-methyl-2-(methylamino)butanamide

InChI

InChI=1S/C9H15ClN4O/c1-9(12-2,8(11)15)3-4-14-6-7(10)5-13-14/h5-6,12H,3-4H2,1-2H3,(H2,11,15)

InChI Key

DPAIJCDTYWGBJK-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=C(C=N1)Cl)(C(=O)N)NC

Origin of Product

United States

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